molecular formula C11H19Cl2N3O B6272202 rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans CAS No. 1955514-67-6

rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans

Cat. No.: B6272202
CAS No.: 1955514-67-6
M. Wt: 280.2
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Description

rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans (CAS: 1969287-62-4) is a chiral small molecule characterized by a pyrazole-substituted oxolane (tetrahydrofuran) backbone. The compound features a cyclopropylmethyl group attached to the pyrazole nitrogen, a structural motif known to influence metabolic stability and receptor binding in medicinal chemistry . Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. The trans configuration and racemic nature (rac-) indicate a mixture of enantiomers, which may impact its biological activity and synthetic optimization.

Properties

CAS No.

1955514-67-6

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Starting with the formation of the pyrazol ring, cyclopropylmethyl bromide reacts with 4-amino-1H-pyrazole under basic conditions to introduce the cyclopropylmethyl group.

  • Formation of Oxolan Backbone:

  • Final Compound Formation: : The final step is the dihydrochloride formation, achieved through the addition of hydrochloric acid under controlled conditions, leading to the trans isomer.

Industrial Production Methods

Industrial production of rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, involves similar steps but is scaled up with considerations for cost, efficiency, and yield optimization. Reactions are often carried out in large reactors, and purification may involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions primarily at the amino group, potentially forming nitrated derivatives.

  • Reduction: : Reduction can occur at the pyrazol ring or the oxolan backbone, often using hydrogenation methods.

  • Substitution: : Substitution reactions can take place at the cyclopropylmethyl group, where various nucleophiles can replace the cyclopropyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: : Nucleophiles such as amines or halides under acidic or basic conditions.

Major Products

Oxidation yields nitrated compounds, reduction produces various hydrogenated forms, and substitution leads to a wide array of functionalized derivatives.

Scientific Research Applications

rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, is explored in:

  • Medicinal Chemistry: : As a potential therapeutic agent due to its bioactive scaffold.

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : For studying interactions with biological molecules and potential as a biochemical probe.

  • Industry: : In the development of novel materials and as a precursor for fine chemical production.

Mechanism of Action

This compound's mechanism of action involves its interaction with specific molecular targets in biological systems. The pyrazol ring and amine groups enable binding to enzymes and receptors, altering their activity. Pathways involved include those regulating cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and oxolane-containing amines. Key structural analogs and their differentiating features are summarized below:

Compound Name CAS Number Substituent on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Notes
rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans 1969287-62-4 Cyclopropylmethyl C₁₂H₁₉Cl₂N₃O 296.21 Medicinal use indicated; cyclopropyl group may enhance metabolic stability
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 2044705-53-3 1,5-Dimethyl C₉H₁₇Cl₂N₃O 254.16 Smaller substituent (methyl) reduces steric hindrance; lower molecular weight
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 2059908-61-9 Ethyl C₁₀H₁₉Cl₂N₃O 268.18 Ethyl group balances lipophilicity and solubility; intermediate size
rac-(2R,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans 1955547-23-5 Isopropyl C₁₀H₁₉Cl₂N₃O 268.18 Bulkier isopropyl group may hinder target binding but improve selectivity
rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans 2059917-90-5 Pyridin-4-yl (replaces pyrazole) C₈H₁₂Cl₂N₂O 231.10 Heterocycle switch (pyridine vs. pyrazole) alters electronic properties

Structural and Functional Insights:

Substituent Effects: The cyclopropylmethyl group in the target compound introduces a strained cyclopropane ring, which can enhance rigidity and metabolic stability compared to linear alkyl chains (e.g., ethyl or isopropyl) . Isopropyl (CAS 1955547-23-5) adds steric bulk, which might limit off-target interactions but reduce solubility .

Heterocycle Variations :

  • Replacing pyrazole with pyridine (e.g., CAS 2059917-90-5) alters electron distribution and hydrogen-bonding capacity, which could shift target specificity toward kinases or GPCRs .

Physicochemical Properties :

  • The target compound’s molecular weight (296.21 g/mol) is higher than analogs with smaller substituents (e.g., 254.16 g/mol for dimethyl), impacting permeability and bioavailability.
  • Dihydrochloride salts across all analogs improve aqueous solubility, critical for in vivo applications .

Pharmacological Potential: While explicit activity data are absent in the provided evidence, the cyclopropylmethyl variant’s inclusion in medicinal catalogs suggests prioritized development due to balanced physicochemical properties .

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